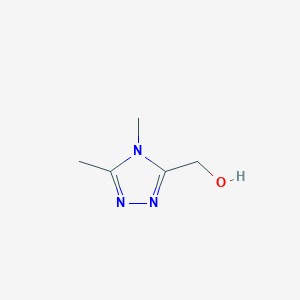
(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol
Descripción general
Descripción
“(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C5H9N3O and a molecular weight of 127.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol” consists of a 1,2,4-triazole ring with two methyl groups attached at positions 4 and 5, and a methanol group attached at position 3 . The InChI code for this compound is 1S/C5H9N3O/c1-4-6-7-5(3-9)8(4)2/h9H,3H2,1-2H3 .Physical And Chemical Properties Analysis
“(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol” is a solid compound with a melting point of 163-164°C .Aplicaciones Científicas De Investigación
Spectroscopic Studies
The molecular organization of related triazolyl compounds has been extensively studied through spectroscopy to understand how their molecular structures interact and behave in different solvents. For instance, spectroscopic studies of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol revealed changes in molecular organization when dissolved in methanol and propan-2-ol, showcasing different forms such as monomers and aggregates based on the solvent type (Matwijczuk et al., 2018).
Catalysis
Tris(triazolyl)methanol derivatives have been shown to be highly effective as ligands in catalysis. For example, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was prepared through a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition and was found to be an outstanding catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating the versatility of triazolyl methanol structures in synthetic chemistry (Ozcubukcu et al., 2009).
Synthetic Methodologies
The triazolylmethanol framework has been utilized in the development of novel synthetic pathways. For instance, the synthesis of dimethyl sulfomycinamate via a Bohlmann-Rahtz heteroannulation reaction represents a complex application of triazolyl derivatives in producing biologically relevant molecules (Bagley et al., 2005).
Methanol Production and Utilization
The simplest alcohol, methanol, is central to various chemical syntheses and energy technologies. Research on methanol production and utilization highlights the importance of methanol as a building block for more complex compounds and as a potential clean-burning fuel. The synthesis of methanol from CO2 and H2, for example, is a significant area of research due to its potential to reduce CO2 emissions and its role in hydrogen generation via membrane reactor technology (Dalena et al., 2018).
Safety and Hazards
Direcciones Futuras
The future directions for research on “(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications, particularly in the field of medicinal chemistry. The development of more efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .
Mecanismo De Acción
Target of Action
It’s worth noting that triazole derivatives have been widely studied for their antimicrobial and anticancer properties . They are known to interact with various enzymes and proteins, disrupting their normal function .
Mode of Action
For instance, some triazole derivatives inhibit the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This inhibition disrupts the normal function of the target, leading to the observed biological effects .
Biochemical Pathways
For example, some triazole derivatives have been found to exhibit antimicrobial activities, suggesting they may interfere with essential microbial processes .
Result of Action
Some triazole derivatives have been found to possess good or moderate antimicrobial activities and cytotoxic activities against tumor cell lines , suggesting that they may induce cell death or inhibit cell growth.
Propiedades
IUPAC Name |
(4,5-dimethyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-6-7-5(3-9)8(4)2/h9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYSEWOAGPULMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B2762042.png)
![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762043.png)
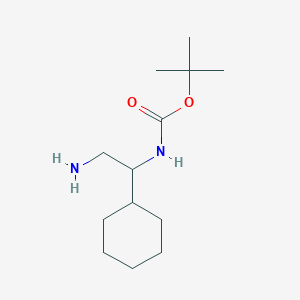
![3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2762048.png)

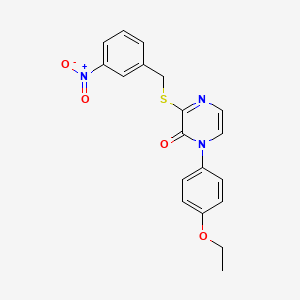
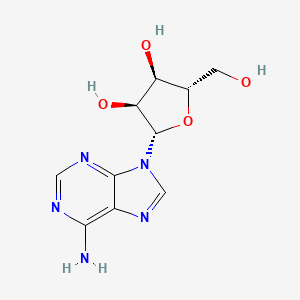
![Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropyl-4-pyridyl]amino]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]pyridine-3-carboxamide](/img/structure/B2762056.png)
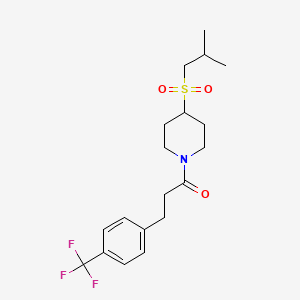
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2762058.png)
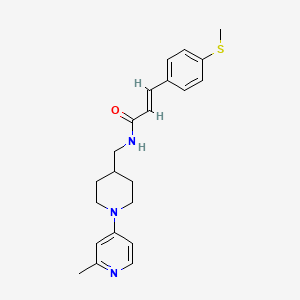
![2-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2762063.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-(2,4-dichlorophenoxy)acetamide hydrochloride](/img/structure/B2762064.png)
![3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2762065.png)